![molecular formula C7H4ClN3 B2407896 2-Chloro-pyrido[3,2-D]pyrimidine CAS No. 915302-21-5](/img/structure/B2407896.png)
2-Chloro-pyrido[3,2-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-pyrido[3,2-D]pyrimidine is a compound that undergoes cobalt-catalyzed cross-coupling reaction with aryl halides . It has a molecular weight of 114.533 .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . For instance, a study discusses the synthesis of pyrido[2,3-d]pyrimidines under mild reaction conditions . Another research paper presents a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . All of the synthesized compounds were characterized using 1H-NMR and MS analyses .Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They undergo various chemical reactions, such as cobalt-catalyzed cross-coupling reaction with aryl halides .Applications De Recherche Scientifique
Autres Applications Potentielles
Au-delà des domaines mentionnés, le 2-Chloro-pyrido[3,2-D]pyrimidine pourrait avoir des applications supplémentaires, telles que :
Mécanisme D'action
Target of Action
2-Chloro-pyrido[3,2-D]pyrimidine has been found to interact with a variety of targets. These include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets through a process of ligand-induced dimerization or oligomerization . The ligand, in this case, this compound, binds to the extracellular regions of its target proteins, leading to the formation of active dimers. This activation triggers the downstream signaling pathways .
Biochemical Pathways
The activation of the targets by this compound affects several biochemical pathways. These include the signaling pathways of the above-mentioned targets . The compound’s interaction with these pathways can lead to changes in cell growth, proliferation, and survival.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its degree of lipophilicity . This property allows the compound to easily diffuse into cells, impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways it interacts with. Given its broad spectrum of targets, the compound can have a variety of effects, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its lipophilicity allows it to easily diffuse into cells, which can be influenced by the lipid environment of the cells
Safety and Hazards
While specific safety and hazards information for 2-Chloro-pyrido[3,2-D]pyrimidine is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of spill/leak .
Orientations Futures
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This review will help scientists to design new selective, effective, and safe anticancer agents .
Analyse Biochimique
Biochemical Properties
2-Chloro-pyrido[3,2-D]pyrimidine interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit key enzymes such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The nature of these interactions is primarily inhibitory, affecting the normal functioning of these enzymes and proteins .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits key enzymes involved in cell signaling pathways, thereby disrupting normal cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the function of tyrosine kinase, a key enzyme involved in cell signaling, thereby affecting cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound has a broad spectrum of activities, suggesting that it may have long-term effects on cellular function .
Propriétés
IUPAC Name |
2-chloropyrido[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-10-4-6-5(11-7)2-1-3-9-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIGIRAWJADGAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2N=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2407814.png)

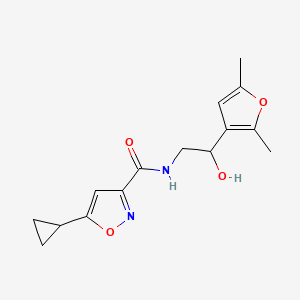
![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2407818.png)
![Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2407819.png)
![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dioxalate](/img/structure/B2407820.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2407822.png)
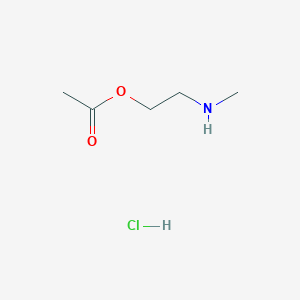
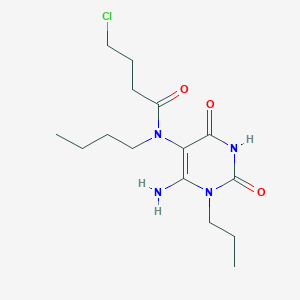
![Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2407827.png)
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2407831.png)
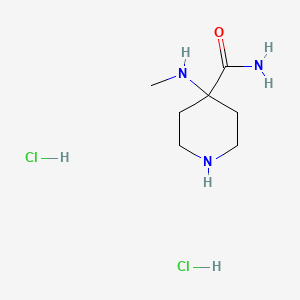
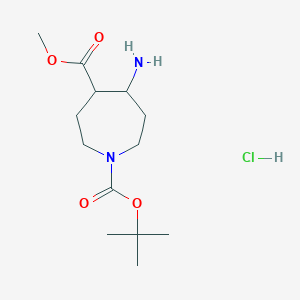
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2407835.png)
